molecular formula C8H8O3 B118725 2',4'-Dihydroxyacetophenone CAS No. 89-84-9

2',4'-Dihydroxyacetophenone

Cat. No. B118725
CAS RN: 89-84-9
M. Wt: 152.15 g/mol
InChI Key: SULYEHHGGXARJS-UHFFFAOYSA-N
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Patent
US04777299

Procedure details

1,3-Dimethoxybenzene (8.00 g, 57.4 % mmol) was combined with acetic acid (500 ml) and 48% hydrobromic acid (300 ml). The solution was stirred and heated to reflux for five days. The reaction mixture was allowed to cool to room temperature then poured into water (500 ml). The aqueous solution was extracted with ether (500 ml, 2×) and concentrated in vacuo to a reddish brown oil. Chromatography by HPLC yielded a small amount of the title product uncontaminated by the resorcinol side product:
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9]C)[CH:4]=1.[C:11](O)(=[O:13])[CH3:12].Br>O>[OH:9][C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][C:6]=1[C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five days
Duration
5 d
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ether (500 ml, 2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a reddish brown oil

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.